[1,1'-Biphenyl]-4-amine, 4'-(1-naphthalenyl)-N-phenyl-
Overview
Description
[1,1’-Biphenyl]-4-amine, 4’-(1-naphthalenyl)-N-phenyl- is an organic compound that belongs to the class of aromatic amines This compound is characterized by its complex structure, which includes a biphenyl core, a naphthalene moiety, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-amine, 4’-(1-naphthalenyl)-N-phenyl- typically involves multi-step organic reactions. One common method includes the coupling of biphenyl and naphthalene derivatives through a series of reactions such as Suzuki coupling, followed by amination. The reaction conditions often require the use of palladium catalysts, base, and solvents like toluene or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-4-amine, 4’-(1-naphthalenyl)-N-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is commonly used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted biphenyl and naphthalene derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry
In chemistry, [1,1’-Biphenyl]-4-amine, 4’-(1-naphthalenyl)-N-phenyl- is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of dyes, pigments, and polymers.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to its aromatic structure, which can exhibit unique photophysical properties.
Medicine
In the field of medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Industrially, [1,1’-Biphenyl]-4-amine, 4’-(1-naphthalenyl)-N-phenyl- is used in the manufacture of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which [1,1’-Biphenyl]-4-amine, 4’-(1-naphthalenyl)-N-phenyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aromatic rings can participate in π-π stacking interactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of specific pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Biphenyl-4-amine: Lacks the naphthalene moiety, resulting in different chemical properties.
Naphthylamine: Contains only the naphthalene and amine groups, without the biphenyl structure.
Phenylamine: A simpler structure with only one aromatic ring and an amine group.
Uniqueness
The uniqueness of [1,1’-Biphenyl]-4-amine, 4’-(1-naphthalenyl)-N-phenyl- lies in its combination of biphenyl and naphthalene structures, which confer distinct chemical and physical properties. This makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
4-(4-naphthalen-1-ylphenyl)-N-phenylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N/c1-2-9-25(10-3-1)29-26-19-17-22(18-20-26)21-13-15-24(16-14-21)28-12-6-8-23-7-4-5-11-27(23)28/h1-20,29H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLWKGHTYJYTTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=CC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601222532 | |
Record name | 4′-(1-Naphthalenyl)-N-phenyl[1,1′-biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601222532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
897671-80-6 | |
Record name | 4′-(1-Naphthalenyl)-N-phenyl[1,1′-biphenyl]-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=897671-80-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4′-(1-Naphthalenyl)-N-phenyl[1,1′-biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601222532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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